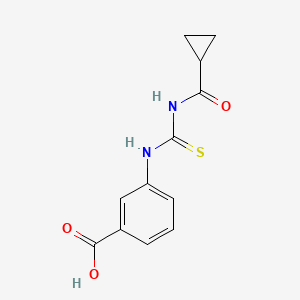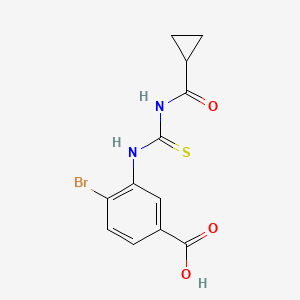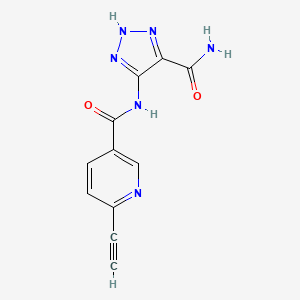![molecular formula C21H18FN3O5 B7432636 N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide](/img/structure/B7432636.png)
N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide involves the inhibition of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide are still being studied. However, it has been found to have a low toxicity profile, which makes it a promising candidate for further investigation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide is its unique mechanism of action, which makes it a promising candidate for further investigation. Additionally, it has a low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar applications. However, one limitation of this compound is that it is relatively new, and there is still much that is not known about its biochemical and physiological effects.
Future Directions
There are many potential future directions for the study of N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide. One area of research could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research could focus on the development of more potent analogs of this compound, which could have even greater inhibitory activity against HDACs. Additionally, the use of this compound in combination with other drugs could be investigated, as it may have synergistic effects when used in combination with other compounds.
Synthesis Methods
The synthesis of N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide involves the reaction of 3-carbamoyl-4-fluoroaniline with furan-2-yl-(4-methoxyphenyl)methanol in the presence of oxalyl chloride and dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound.
Scientific Research Applications
N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide has been studied for its potential applications in scientific research. Specifically, it has been investigated for its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5/c1-29-14-7-4-12(5-8-14)18(17-3-2-10-30-17)25-21(28)20(27)24-13-6-9-16(22)15(11-13)19(23)26/h2-11,18H,1H3,(H2,23,26)(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEWOIIGNIVZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CO2)NC(=O)C(=O)NC3=CC(=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]benzoate](/img/structure/B7432561.png)

![3-[2-[(2-Fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432577.png)

![N-[2-[benzyl(methyl)amino]-2-cyclopropylethyl]-2-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7432586.png)

![3-[2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432606.png)
![3-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432614.png)
![1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B7432627.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-methyl-1-phenyl-N-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432644.png)
![5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide](/img/structure/B7432657.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)

![2-(azepan-1-yl)-N-[4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432677.png)